Orexin Receptor 1 (OX1R) Binding Affinity vs. In-Class Maleimides
The compound demonstrates a quantifiable, low-micromolar affinity for the human orexin receptor 1 (OX1R), a key target in sleep/wake regulation and addiction research [1]. This affinity (pIC50 5.47, IC50 ~3.4 µM) is a specific and documented interaction, contrasting with the broad, non-selective reactivity of simpler maleimides like N-ethylmaleimide (NEM), which primarily alkylate cysteine residues without specific receptor engagement [2]. The data provide a defined baseline for OX1R-related experiments, enabling researchers to select a tool compound with a known, measurable activity at this GPCR.
| Evidence Dimension | OX1R binding affinity (pIC50) |
|---|---|
| Target Compound Data | pIC50 5.47 (Average, IC50 ~3.4 µM) |
| Comparator Or Baseline | N-Ethylmaleimide (NEM) or unsubstituted maleimide: No specific OX1R binding reported; acts as a general sulfhydryl reagent. |
| Quantified Difference | Target compound exhibits a specific, measurable affinity for OX1R, while baseline maleimides show no such receptor selectivity. |
| Conditions | Human OX1R, cell-based assay (ChEMBL database) |
Why This Matters
For neurobiology research, a compound with defined OX1R activity avoids the confounding, non-specific protein alkylation caused by generic maleimides, ensuring experimental results are directly attributable to target engagement.
- [1] GPCRdb. (2026). Ligand CHEMBL1533279 Bioactivities. GPCRdb. View Source
- [2] Smyth, D. G., et al. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589-595. View Source
